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Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by

persistent albuminuria and a progressive decline in kidney function. The pathogenesis involves

a complex interplay of metabolic and hemodynamic factors, with inflammation playing a crucial

role. The recruitment of inflammatory cells, particularly macrophages, into the kidney is

mediated by chemokines and their receptors, such as the C-C chemokine receptor type 2

(CCR2) and type 5 (CCR5). PF-04634817 succinate is a potent, orally active dual antagonist

of CCR2 and CCR5, which has been investigated for its therapeutic potential in diabetic

nephropathy.[1] These application notes provide a summary of preclinical findings and detailed

protocols for utilizing PF-04634817 succinate in a relevant animal model of progressive

diabetic nephropathy.

Mechanism of Action
PF-04634817 is a small-molecule antagonist that blocks the signaling of both CCR2 and

CCR5.[1][2] In the context of diabetic nephropathy, hyperglycemia and other metabolic insults

lead to the upregulation of chemokines like Monocyte Chemoattractant Protein-1 (MCP-

1/CCL2), the primary ligand for CCR2. This triggers the infiltration of CCR2-expressing

monocytes and macrophages into the glomeruli and interstitium of the kidney.[3][4] These
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inflammatory cells contribute to renal injury through the production of pro-inflammatory

cytokines and profibrotic factors, leading to glomerulosclerosis, podocyte loss, and albuminuria.

By blocking CCR2 and CCR5, PF-04634817 inhibits the recruitment of these damaging

inflammatory cells, thereby mitigating renal inflammation and subsequent pathology.[4][5]
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Proposed mechanism of action for PF-04634817 in diabetic nephropathy.
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Data Presentation: Preclinical Efficacy in a
Hypertensive Mouse Model
The efficacy of PF-04634817 has been evaluated in a model of progressive diabetic

nephropathy using hypertensive endothelial nitric oxide synthase (Nos3)-deficient mice with

streptozotocin (STZ)-induced diabetes.[4] The study involved both early (prophylactic) and late

(therapeutic) interventions.

Table 1: Study Design Overview
Parameter Description

Animal Model
Hypertensive endothelial nitric oxide synthase

(Nos3)-deficient mice.

Diabetes Induction
Multiple low-dose streptozotocin (STZ)

injections.

Compound PF-04634817 succinate.

Dosage 30 mg/kg/day administered in chow.[4]

Intervention Arms

1. Early Intervention: Treatment from week 2 to

15 post-STZ.[4] 2. Late Intervention: Treatment

from week 8 to 15 post-STZ.[4] 3. Combination

Therapy (Late): PF-04634817 + ACE inhibitor

(Captopril).[4]

Control Groups
Non-diabetic Nos3-/- mice; untreated diabetic

Nos3-/- mice.[4]

Table 2: Summary of Quantitative Outcomes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.ndineuroscience.com/userfiles/STZ-induced%20Diabetes%20Protocol__.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Measure
Early Intervention
Results (vs.
Untreated Diabetic)

Late Intervention
Results (vs.
Untreated Diabetic)

Late Combination
(PF-04634817 +
ACEi) vs. ACEi
Alone

Albuminuria (ACR)
Significantly inhibited.

[4][6]
Not affected.[4]

No additional benefit.

[4]

Renal Function

(Plasma Cystatin-C)

Impairment inhibited.

[4][6]

Impairment inhibited.

[4]
Better protection.[4]

Glomerulosclerosis Inhibited.[4] Inhibited.[4] Better protection.[4]

Podocyte Loss Inhibited.[4] N/A Partially reduced.[4]

Kidney Inflammation

(Macrophage

Infiltration)

Inhibited.[4] Inhibited.[4] Better protection.[4]

Hypertension Not affected.[4] Not affected.[4] N/A

Experimental Protocols
The following are detailed protocols for conducting a study with PF-04634817 in a diabetic

nephropathy animal model, based on published research.[4]
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Phase 1: Model Induction & Grouping

Phase 2: Treatment Interventions

Phase 3: Endpoint Analysis (Week 15)

Animal Model:
Nos3-/- Mice

Diabetes Induction:
Low-Dose STZ (5 days)

Group Allocation:
- Control
- Diabetic
- Early Tx
- Late Tx

Early Intervention:
PF-04634817 in chow

(Weeks 2-15)

Late Intervention:
PF-04634817 / ACEi / Combo

(Weeks 8-15)

Urine Collection:
Albumin-to-Creatinine Ratio (ACR)

Blood Collection:
Plasma Cystatin-C

Kidney Harvest:
- Histology (PAS Staining)

- IHC (F4/80 Staining)

Click to download full resolution via product page

Experimental workflow for evaluating PF-04634817 in a diabetic mouse model.

Induction of Diabetes in Nos3-/- Mice
Objective: To induce Type 1 diabetes using multiple low-dose streptozotocin injections, which

minimizes acute toxicity and mimics the gradual onset of hyperglycemia.
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Materials:

Streptozotocin (STZ)

Sterile 0.1 M sodium citrate buffer, pH 4.5

Male Nos3-deficient mice (8-10 weeks old)

Insulin syringes (28-30 gauge)

Glucometer and test strips

Protocol:

Preparation: Immediately before use, dissolve STZ in cold, sterile sodium citrate buffer to a

final concentration of 10 mg/mL. Keep the solution on ice and protected from light.

Fasting: Fast mice for 4-6 hours before each injection.

STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 40-50

mg/kg body weight for 5 consecutive days.

Blood Glucose Monitoring: Monitor blood glucose levels 72 hours after the final injection and

then weekly. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic

and included in the study.

Post-Induction Care: Provide mice with 10% sucrose water for 24 hours after the first STZ

injection to prevent potential hypoglycemia.

Administration of PF-04634817 Succinate
Objective: To deliver a consistent daily dose of PF-04634817 via medicated chow.

Materials:

PF-04634817 succinate powder

Standard rodent chow
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Precision balance and mixing equipment

Protocol:

Dose Calculation: Calculate the amount of PF-04634817 required to achieve a target dose of

30 mg/kg/day, based on the average daily food consumption of the mice.

Chow Preparation: Thoroughly mix the calculated amount of PF-04634817 succinate with

powdered or pelleted standard rodent chow to ensure uniform distribution.

Administration: Provide the medicated chow to the designated treatment groups ad libitum,

starting at the specified time points (week 2 for early intervention, week 8 for late

intervention).

Monitoring: Monitor food intake and body weight regularly to ensure the intended dose is

being administered.

Assessment of Albuminuria
Objective: To quantify urinary albumin excretion, normalized to creatinine, as a primary

indicator of kidney damage.

Materials:

Metabolic cages for mice

Urine collection tubes

Mouse Albumin ELISA kit

Creatinine assay kit (e.g., alkaline picrate method)

Protocol:

Urine Collection: Place individual mice in metabolic cages for a 6- to 24-hour period with free

access to water.
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Sample Processing: Collect the urine, centrifuge to remove debris, and store at -80°C until

analysis.

Albumin Measurement: Determine the urinary albumin concentration using a mouse-specific

ELISA kit according to the manufacturer’s instructions.

Creatinine Measurement: Determine the urinary creatinine concentration using a suitable

assay kit.

Calculation: Calculate the Albumin-to-Creatinine Ratio (ACR) by dividing the albumin

concentration (in mg or µg) by the creatinine concentration (in mg or g).

Histological Analysis of Glomerulosclerosis
Objective: To visually assess and quantify the degree of glomerular scarring and matrix

deposition.

Materials:

4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin

Paraffin embedding station

Microtome

Periodic Acid-Schiff (PAS) staining kit

Protocol:

Tissue Fixation: At the study endpoint, perfuse the mice with PBS followed by 4% PFA.

Harvest the kidneys and fix them in 4% PFA overnight at 4°C.

Processing and Embedding: Dehydrate the fixed kidneys through a graded series of ethanol,

clear with xylene, and embed in paraffin.

Sectioning: Cut 3-4 µm thick sections using a microtome and mount them on positively

charged slides.
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PAS Staining: Deparaffinize and rehydrate the sections. Perform PAS staining according to

standard protocols to visualize the basement membranes and extracellular matrix.

Quantification: Capture images of at least 20-30 glomeruli per kidney section. Use image

analysis software to quantify the PAS-positive area within the tuft relative to the total

glomerular area. A semi-quantitative scoring system (0-4+) can also be used.

Immunohistochemistry for Macrophage Infiltration
Objective: To identify and quantify the presence of macrophages in the kidney as a marker of

inflammation.

Materials:

Paraffin-embedded kidney sections

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Primary antibody: Rat anti-mouse F4/80

Biotinylated secondary antibody (anti-rat IgG)

Avidin-biotin-peroxidase complex (ABC) reagent

DAB substrate kit

Hematoxylin counterstain

Protocol:

Deparaffinization and Rehydration: Process the kidney sections as described for histological

analysis.

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer

at 95-100°C for 20 minutes.

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with

a suitable blocking serum.
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Primary Antibody Incubation: Incubate sections with the primary anti-F4/80 antibody

overnight at 4°C.

Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody,

followed by the ABC reagent. Visualize the signal using a DAB substrate, which produces a

brown precipitate.

Counterstaining: Lightly counterstain the sections with hematoxylin.

Quantification: Count the number of F4/80-positive cells per glomerular cross-section or per

unit area in the tubulointerstitium.

Conclusion
Preclinical studies in a robust animal model of diabetic nephropathy demonstrate that the dual

CCR2/CCR5 antagonist PF-04634817 succinate can effectively inhibit key pathological

features of the disease, including inflammation, glomerulosclerosis, and renal dysfunction,

particularly when administered early in the disease course.[4] The protocols outlined provide a

framework for researchers to further investigate the therapeutic potential of CCR2/CCR5

antagonism in diabetic kidney disease. While clinical development for this specific indication

was halted due to modest efficacy in a phase 2 trial, the preclinical data underscore the

importance of the CCR2/CCR5 pathway as a therapeutic target.[2][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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